

alpha-Bromo-2-chlorophenylacetic acid solubility in organic solvents

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Compound of Interest

Compound Name: *alpha-Bromo-2-chlorophenylacetic acid*

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An In-Depth Technical Guide to the Solubility of α -Bromo-2-chlorophenylacetic Acid in Organic Solvents

Executive Summary

α -Bromo-2-chlorophenylacetic acid is a pivotal intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent Clopidogrel, as well as various agrochemicals.[1][2] Its effective use in reaction chemistry, purification, and formulation is fundamentally dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive technical overview of the solubility of α -Bromo-2-chlorophenylacetic acid, addressing the theoretical underpinnings, expected behavior in various organic solvent classes, and a definitive protocol for its experimental determination. While extensive quantitative solubility data for this specific compound is not widely available in published literature, this document leverages data from its parent compound, phenylacetic acid, to provide expert analysis and evidence-based estimations, empowering researchers and process chemists to make informed decisions.

Physicochemical Profile of α -Bromo-2-chlorophenylacetic Acid

A molecule's solubility is intrinsically linked to its structure and physical properties. The key characteristics of α -Bromo-2-chlorophenylacetic acid are summarized below, providing the

basis for understanding its interaction with various solvents.

The structure features a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, an electrophilic α -bromo carbon, and a chlorinated phenyl ring. The presence of both a polar carboxylic acid and a large, substituted aromatic ring results in a molecule with dual hydrophilic and lipophilic character. The calculated XLogP3 of approximately 3.09 indicates a significant nonpolar character, suggesting a general preference for organic solvents over water.

[3]

Property	Value	Source(s)
Molecular Formula	$C_8H_6BrClO_2$	[4]
Molecular Weight	249.49 g/mol	[4]
Appearance	White to off-white crystalline solid/powder	[1][4]
Melting Point	106 - 112 °C	[1][4]
Calculated XLogP3	~3.09	[3]
Purity (Typical)	$\geq 97\text{-}99\%$ (HPLC)	[4]

Theoretical Framework: The Science of Dissolution

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. Dissolution is a thermodynamic process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For α -Bromo-2-chlorophenylacetic acid, the following interactions are paramount:

- Hydrogen Bonding: The carboxylic acid moiety (-COOH) is the most significant polar feature, capable of forming strong hydrogen bonds with protic solvents (e.g., alcohols) and other hydrogen bond acceptors (e.g., ketones, esters).
- Dipole-Dipole Interactions: The polar C-Cl, C-Br, and C=O bonds contribute to the molecule's overall dipole moment, allowing for favorable interactions with other polar molecules.

- Van der Waals Forces: The chlorinated phenyl ring provides a large, polarizable surface area for London dispersion forces, which are the primary mode of interaction with nonpolar solvents like toluene or hexane.
- Halogen Bonding: The chlorine and bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on solvent molecules, although this is generally a weaker force than hydrogen bonding.

The interplay of these forces dictates the extent to which the energy required to break the solute's crystal lattice is compensated by the energy released upon solvation.

Solubility Profile: An Evidence-Based Estimation

As direct quantitative solubility data for α -Bromo-2-chlorophenylacetic acid is scarce, we can build a robust predictive model by examining its parent compound, phenylacetic acid (PAA). The data below provides a baseline for understanding how the core structure behaves in various solvents.[\[5\]](#)

Table 1: Quantitative Solubility of Phenylacetic Acid (PAA) at 20 °C

Solvent	Solvent Class	Solubility of PAA (g/100g of solution)
Methanol	Polar Protic	57.3
Ethanol	Polar Protic	55.0
2-Propanol	Polar Protic	50.1
Acetone	Polar Aprotic	54.3
Ethyl Acetate	Polar Aprotic	41.2
Chloroform	Nonpolar	18.0
Toluene	Nonpolar	24.3

| Water | Polar Protic | 1.6 |

Source: Gracin, S.; Rasmussen, Å. C. J. Chem. Eng. Data 2002, 47 (6), 1379–1383.[\[5\]](#)

Expert Analysis & Predicted Behavior of α -Bromo-2-chlorophenylacetic Acid:

The addition of bromine and chlorine atoms to the phenylacetic acid backbone introduces significant changes that will modulate its solubility profile:

- **Increased Molecular Weight and Polarity:** The heavy halogen atoms increase the molecular weight and overall polarity and polarizability of the molecule. This enhancement in van der Waals forces and dipole-dipole interactions is expected to increase solubility in nonpolar and polar aprotic solvents like toluene, chloroform, and ethyl acetate compared to the parent PAA.
- **Effect on Polar Protic Solvents:** In polar protic solvents like methanol and ethanol, the primary interaction is hydrogen bonding via the carboxylic acid group. While the halogen substituents increase the molecule's polarity, they also increase its size and nonpolar surface area. Therefore, the solubility in short-chain alcohols is expected to remain high, likely comparable to or slightly lower than that of PAA, as the bulkiness may slightly hinder the ideal solvation of the carboxylic acid group.
- **Water Solubility:** The increased lipophilicity from the halogenated phenyl ring will almost certainly lead to a lower solubility in water compared to PAA's already low value. The compound is consistently described as "slightly soluble in water".[\[6\]](#)

Summary of Expected Solubility:

- **High Solubility:** Expected in polar aprotic solvents (Acetone, Ethyl Acetate) and polar protic solvents (Methanol, Ethanol).
- **Moderate to Good Solubility:** Expected in nonpolar aromatic solvents (Toluene) and halogenated solvents (Chloroform, Dichloromethane).
- **Low to Slight Solubility:** Expected in nonpolar aliphatic solvents (Hexane, Heptane).
- **Very Low Solubility:** Expected in Water.

Definitive Experimental Protocol for Solubility Determination

To obtain precise, actionable data, an experimental approach is essential. The Isothermal Shake-Flask Method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the equilibrium solubility of α -Bromo-2-chlorophenylacetic acid in a selected organic solvent at a specific temperature.

Materials & Equipment:

- α -Bromo-2-chlorophenylacetic acid (purity >99%)
- Solvent of choice (analytical grade)
- Analytical balance (± 0.1 mg)
- Scintillation vials or flasks with screw caps
- Thermostatically controlled shaker or water bath
- Syringe filters (0.45 μ m, PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Step-by-Step Methodology:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of α -Bromo-2-chlorophenylacetic acid to a series of vials. The goal is to have undissolved solid present at equilibrium. For a new solvent, start by adding ~500 mg to 5 mL of the solvent.

- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. A preliminary kinetic study can determine the minimum time required.
- Sample Withdrawal and Filtration:
 - After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette or syringe.
 - Immediately filter the solution through a 0.45 µm syringe filter into a clean, tared vial. This step is critical to remove all undissolved solid particles. The filter should be pre-conditioned with the solution to avoid analyte loss due to adsorption.
- Gravimetric Analysis (Optional but good for high concentrations):
 - Weigh the filtered solution.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.
 - Weigh the remaining solid residue.
 - Calculate solubility as g/100g of solvent.
- Quantitative Analysis (Recommended Method):
 - Accurately dilute a known volume or mass of the clear, filtered saturate solution with a suitable solvent (often the mobile phase for HPLC) in a volumetric flask.

- Prepare a series of calibration standards of α -Bromo-2-chlorophenylacetic acid of known concentrations.
- Analyze the calibration standards and the diluted sample solution by a validated analytical method (e.g., HPLC-UV).
- Determine the concentration of the diluted sample from the calibration curve.
- Calculate the original concentration in the saturated solution, accounting for the dilution factor.

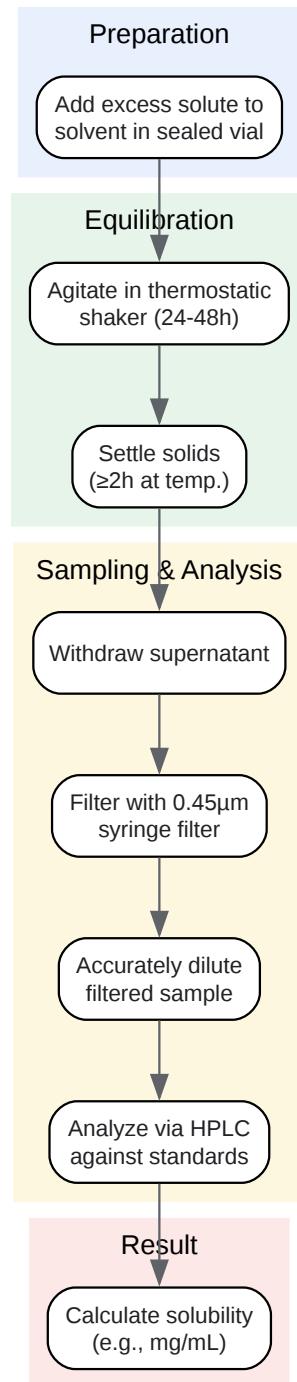
Data Reporting:

Solubility should be reported in clear units, such as mg/mL or g/100 mL, with the temperature specified (e.g., 25.0 ± 0.5 °C).

Visualizing Key Workflows and Relationships

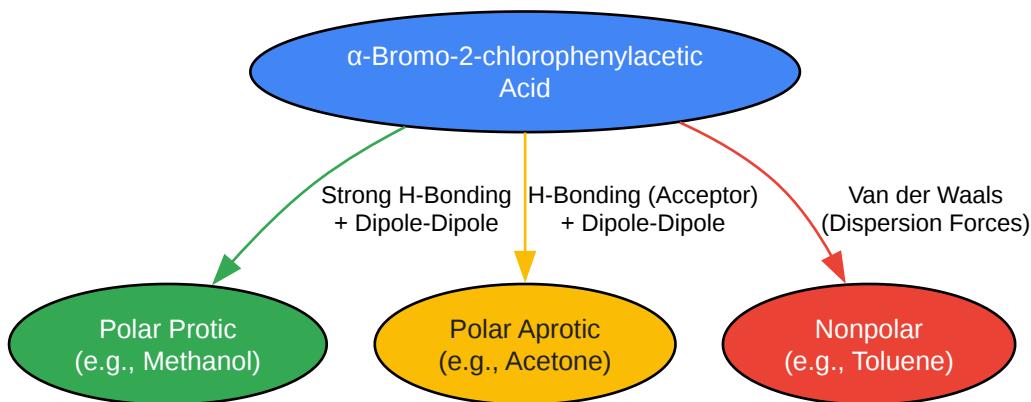
Diagrams can clarify complex processes and relationships, ensuring protocols are followed with precision and the underlying principles are understood.

Diagram 1: Isothermal Shake-Flask Solubility Determination Workflow

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Caption: A streamlined workflow for the experimental determination of solubility.

Diagram 2: Intermolecular Forces Governing Solubility

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Caption: Key intermolecular forces between the solute and different solvent classes.

Conclusion and Practical Implications

Understanding the solubility of α -Bromo-2-chlorophenylacetic acid is not merely an academic exercise; it is a prerequisite for efficient and scalable chemical processes.

- For Process Chemistry: Solvent selection for synthesis is critical. A solvent in which the starting material is highly soluble allows for more concentrated reactions, improving throughput. Conversely, for crystallization and purification, a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is ideal for maximizing yield and purity.
- For Formulation Science: In the development of agrochemical or pharmaceutical formulations, solubility in various co-solvents and excipients dictates the stability, bioavailability, and delivery mechanism of the final product.
- For Analytical Chemistry: Knowledge of solubility is essential for developing analytical methods, such as choosing the appropriate diluent for HPLC or GC analysis to ensure the sample remains fully dissolved.

This guide provides a robust framework for understanding and predicting the solubility of α -Bromo-2-chlorophenylacetic acid. By combining theoretical principles with an evidence-based approach using analog data and providing a definitive experimental protocol, researchers and drug development professionals are well-equipped to handle this critical intermediate with scientific rigor and practical efficiency.

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